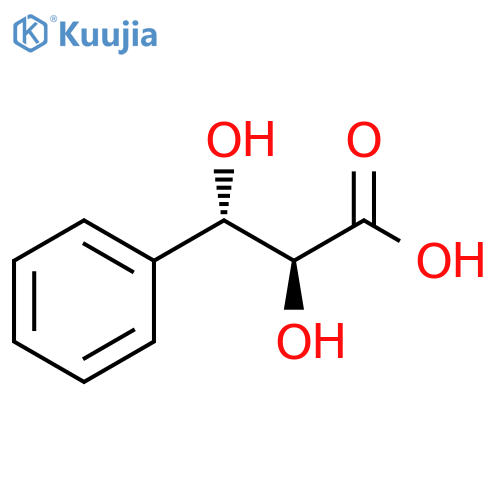

Cas no 60209-23-6 ((2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid)

60209-23-6 structure

商品名:(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid

CAS番号:60209-23-6

MF:C9H10O4

メガワット:182.173303127289

MDL:MFCD30154486

CID:5227391

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-2,3-dihydroxy-3-phenylpropanoic acid

- (2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid

-

- MDL: MFCD30154486

- インチ: 1S/C9H10O4/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,10-11H,(H,12,13)/t7-,8-/m0/s1

- InChIKey: BNOUUNAFHCJIJD-YUMQZZPRSA-N

- ほほえんだ: C(O)(=O)[C@@H](O)[C@@H](O)C1=CC=CC=C1

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318049-1.0g |

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid |

60209-23-6 | 1.0g |

$0.0 | 2023-02-24 | ||

| Enamine | EN300-318049-1g |

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid |

60209-23-6 | 1g |

$0.0 | 2023-09-05 |

(2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

60209-23-6 ((2R,3R)-2,3-dihydroxy-3-phenylpropanoic acid) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬